Introduction: The Strategic Importance of 2-Methyl-1-Benzyloxybenzene in Synthetic Chemistry
Introduction: The Strategic Importance of 2-Methyl-1-Benzyloxybenzene in Synthetic Chemistry
An In-Depth Technical Guide to the Physicochemical Properties of 2-Methyl-1-Benzyloxybenzene
2-Methyl-1-benzyloxybenzene, also known as 2-(benzyloxy)toluene, is an aromatic ether that serves as a versatile intermediate in organic synthesis. Its molecular architecture, featuring a benzyloxy group ortho to a methyl group on a benzene ring, presents a unique combination of reactive sites and modulatory groups. The benzyloxy moiety is a common protecting group for phenols and alcohols, but it also features prominently in the structure of pharmacologically active molecules, where it can influence binding to biological targets.[1] The methyl group, while seemingly simple, can significantly impact a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and conformational profile—critical parameters in drug design and development.[2]
This guide provides a comprehensive overview of the core physicochemical properties of 2-Methyl-1-benzyloxybenzene, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into its structural and physical characteristics, spectroscopic signature, synthesis, and safe handling protocols, grounding all claims in authoritative data.
Part 1: Core Physicochemical Properties
The fundamental physical and chemical properties of a compound are the bedrock of its application in research and development. These parameters dictate reaction conditions, purification strategies, formulation, and toxicological assessment. The properties of 2-Methyl-1-benzyloxybenzene are summarized below.
| Property | Value | Source(s) |
| IUPAC Name | 1-methyl-2-(phenylmethoxy)benzene | [3] |
| Synonyms | 2-Methyl-1-benzyloxybenzene, 2-(benzyloxy)toluene | [3] |
| CAS Number | 19578-70-2 | [3][4] |
| Molecular Formula | C₁₄H₁₄O | [3][4] |
| Molecular Weight | 198.26 g/mol | [3][4] |
| Boiling Point | 301.7 °C at 760 mmHg | [4] |
| Density | 1.041 g/cm³ | [4] |
| Flash Point | 117.4 °C | [4] |
| Vapor Pressure | 0.00186 mmHg at 25 °C | [4] |
| Solubility | No explicit data available. Expected to be slightly soluble in water, but soluble in organic solvents like ethanol, methanol, and acetone.[5][6] |
Expert Insight: The high boiling point and flash point suggest that this compound has low volatility under standard laboratory conditions, which simplifies handling by reducing inhalation risks. Its density, slightly greater than water, is also a key consideration for solvent extraction procedures during workup. The predicted solubility profile is typical for aromatic ethers of this size, indicating that it is well-suited for reactions in common organic solvents.
Part 2: Synthesis Protocol: Williamson Ether Synthesis
A reliable and high-yielding route to 2-Methyl-1-benzyloxybenzene is the Williamson ether synthesis, a cornerstone reaction in organic chemistry. This method involves the reaction of an alkoxide (in this case, the phenoxide of 2-cresol) with a primary alkyl halide (benzyl chloride).
The workflow for this synthesis is depicted below.
Caption: Synthetic workflow for 2-Methyl-1-benzyloxybenzene.
Step-by-Step Experimental Protocol:
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1. Flask Preparation: To an appropriately sized round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-cresol (1.0 equivalent) and a suitable solvent such as dimethylformamide (DMF).[6]
-
2. Base Addition: Add potassium carbonate (K₂CO₃, 1.0 equivalent).[6] The base is crucial as it deprotonates the phenolic hydroxyl group of 2-cresol to form the more nucleophilic potassium 2-methylphenoxide in situ.
-
3. Alkylating Agent Addition: Add benzyl chloride (1.1 equivalents) to the stirring suspension.[6] A slight excess of the alkylating agent ensures the complete consumption of the limiting phenoxide.
-
4. Reaction Execution: Heat the reaction mixture to 90 °C and maintain for approximately 3 hours.[6] Reaction progress should be monitored by a suitable technique, such as Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS), to confirm the disappearance of the starting material.
-
5. Workup: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by adding water and extract the product into an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
6. Purification: Remove the solvent under reduced pressure. The crude product, typically a colorless oil, can be purified by vacuum distillation to achieve high purity (~90% yield).[6]
Part 3: Spectroscopic Characterization
Structural elucidation and purity assessment rely on a combination of spectroscopic techniques. The key expected spectral features for 2-Methyl-1-benzyloxybenzene are outlined below.
Caption: General analytical workflow for structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for elucidating the carbon-hydrogen framework.
| ¹H NMR | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Aromatic Protons | 7.20 - 7.50 | Multiplet | 5H | Phenyl ring of benzyl group |
| Aromatic Protons | 6.80 - 7.20 | Multiplet | 4H | o-tolyl ring |
| Benzylic Protons | ~5.10 | Singlet | 2H | -O-CH₂-Ph |
| Methyl Protons | ~2.25 | Singlet | 3H | Ar-CH₃ |
| ¹³C NMR | Predicted Chemical Shift (δ, ppm) | Assignment |
| Aromatic Carbons | 156-158 | C-O (tolyl ring) |
| Aromatic Carbons | 120-138 | Other aromatic carbons |
| Benzylic Carbon | ~70 | -O-CH₂-Ph |
| Methyl Carbon | ~16 | Ar-CH₃ |
Mass Spectrometry (MS): Mass spectrometry provides information about the mass and fragmentation pattern of the molecule.
-
Expected Molecular Ion (M⁺): m/z = 198.26.
-
Key Fragmentation: A prominent peak at m/z = 91 is expected, corresponding to the stable benzyl cation ([C₇H₇]⁺), formed by the cleavage of the ether bond.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule.
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~3030-3100 cm⁻¹: Aromatic C-H stretching.
-
~2850-3000 cm⁻¹: Aliphatic C-H stretching (methyl and benzylic CH₂).
-
~1450-1600 cm⁻¹: Aromatic C=C ring stretching.
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~1240 cm⁻¹ (strong): Aryl-alkyl ether C-O asymmetric stretching.
-
~1020-1050 cm⁻¹: Aryl-alkyl ether C-O symmetric stretching.
Part 4: Safety, Handling, and Storage
-
Personal Protective Equipment (PPE): Always wear standard laboratory PPE, including safety glasses with side shields or goggles, a flame-retardant lab coat, and chemical-resistant gloves (e.g., nitrile).[7]
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential vapors.[7] Avoid contact with skin and eyes.[8] Keep away from heat, sparks, and open flames.[5]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from oxidizing agents.
-
First Aid:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water.[7]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[7]
-
Inhalation: Move the person to fresh air.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
-
Part 5: Relevance and Applications in Drug Development
The structural motifs within 2-Methyl-1-benzyloxybenzene are highly relevant in medicinal chemistry and drug discovery.
-
Scaffold for CNS Agents: The benzyloxy group is a key feature in many compounds designed as inhibitors of monoamine oxidase (MAO), enzymes that are important targets in the treatment of neurodegenerative disorders like Parkinson's and Alzheimer's diseases.[1] Its presence can facilitate crucial interactions within the enzyme's active site.
-
Modulation of Physicochemical Properties: The methyl group can be strategically employed to "fine-tune" a drug candidate's properties. It can increase lipophilicity, which may enhance blood-brain barrier penetration—a critical factor for CNS-targeting drugs.[2] Furthermore, a methyl group can block sites of metabolism, thereby increasing the metabolic stability and half-life of a drug.[2]
-
Synthetic Handle: The methyl group can be further functionalized. For example, it can undergo radical chlorination to form a reactive chloromethyl group, creating a valuable bifunctional intermediate for further elaboration into more complex molecular structures.[6]
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